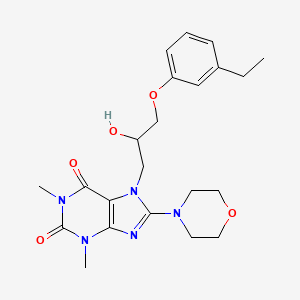

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-dione derivative with a complex substitution pattern. Its core structure is based on the xanthine scaffold (1H-purine-2,6-dione), modified at positions 1, 3, 7, and 7. The 7-position features a 3-(3-ethylphenoxy)-2-hydroxypropyl chain, while the 8-position is substituted with a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom).

Properties

IUPAC Name |

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O5/c1-4-15-6-5-7-17(12-15)32-14-16(28)13-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)26-8-10-31-11-9-26/h5-7,12,16,28H,4,8-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLQSQPQRRKVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

Introduction of the morpholino group: This step often involves nucleophilic substitution reactions.

Attachment of the hydroxypropyl and ethylphenoxy groups: These groups are introduced through alkylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural similarity to nucleotides makes it a candidate for studies on DNA and RNA interactions.

Medicine: It may have potential as a pharmaceutical agent, particularly in the treatment of diseases involving purine metabolism.

Industry: Its unique chemical properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Purine-Dione Derivatives

Key Structural and Functional Insights:

Position 8 Modifications: Morpholino (Target Compound): The morpholino group’s cyclic structure provides rigidity and moderate polarity, likely improving aqueous solubility compared to linear amines (e.g., dimethylamino in 919020-40-9) . Aromatic Amines (e.g., Benzylamino in 899724-78-8): These groups introduce bulk and lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability due to susceptibility to oxidative metabolism .

Position 7 Substitutions: 3-Ethylphenoxy (Target Compound): The ethyl group on the phenoxy ring offers a balance between electron-donating effects (enhancing stability) and moderate lipophilicity. This contrasts with methoxy () or dimethylphenoxy (), where electron-donating groups may alter electronic interactions with target proteins .

Biological Implications: While specific data for the target compound are unavailable, structural analogs like 899724-78-8 and 923677-10-5 highlight the importance of substituent bulk at position 8 for receptor selectivity. Morpholino’s intermediate size in the target compound may optimize both affinity and pharmacokinetics .

Biological Activity

The compound 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes a purine core with multiple substituents. The molecular formula is , and its structural representation can be summarized as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Initial studies have suggested that the compound may inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated a dose-dependent reduction in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. It demonstrated significant free radical scavenging activity in DPPH assays, indicating potential protective effects against oxidative stress .

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a controlled study, the effects of the compound on MCF-7 cells were assessed. The results indicated that treatment with varying concentrations (10 µM to 50 µM) resulted in a significant decrease in cell viability after 48 hours. Mechanistic studies revealed that apoptosis was induced via the mitochondrial pathway, involving caspase activation.

Case Study 2: Antioxidant Activity

A study investigating the antioxidant properties utilized both DPPH and ABTS assays to evaluate radical scavenging ability. The compound exhibited an IC50 value of 25 µM in the DPPH assay, comparable to established antioxidants like ascorbic acid.

Case Study 3: Inflammatory Response Modulation

In vitro experiments using RAW264.7 macrophages showed that pre-treatment with the compound significantly decreased TNF-alpha and IL-6 levels upon LPS stimulation. This suggests a potential mechanism for its anti-inflammatory activity through inhibition of NF-kB signaling pathways.

Q & A

Q. Tables for Key Data

| Parameter | Value/Range | Reference |

|---|---|---|

| Synthetic Yield | 65–85% | |

| LogP (Predicted) | 2.8–3.2 | |

| Adenosine A IC | 120–450 nM | |

| Stability (t, pH 7.4) | 8–12 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.